molecular formula C7H5BrN2 B13009808 3-Bromo-5-ethynylpyridin-4-amine

3-Bromo-5-ethynylpyridin-4-amine

Cat. No.: B13009808
M. Wt: 197.03 g/mol
InChI Key: DIACKRRHILSUHO-UHFFFAOYSA-N
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Description

3-Bromo-5-ethynylpyridin-4-amine ( 2089327-35-3) is a versatile bromo- and ethynyl-functionalized pyridine derivative intended for research and development applications . This compound features both a bromine substituent and an ethynyl (acetylene) group on a pyridine core, making it a valuable bifunctional synthetic intermediate for various cross-coupling reactions, including Sonogashira and Suzuki reactions, as well as cycloaddition chemistry via its alkyne moiety. Pyridine-based compounds are of significant interest in modern agrochemical and pharmaceutical research due to their ability to confer favorable biological activity and physicochemical properties . The molecular formula is C 7 H 5 BrN 2 and it has a molecular weight of 197.03 g/mol . Please note that this product is designated For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

IUPAC Name

3-bromo-5-ethynylpyridin-4-amine

InChI

InChI=1S/C7H5BrN2/c1-2-5-3-10-4-6(8)7(5)9/h1,3-4H,(H2,9,10)

InChI Key

DIACKRRHILSUHO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=CC(=C1N)Br

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The typical starting material is 5-methylpyridin-4-amine or a closely related pyridin-4-amine derivative. This compound can be synthesized or procured commercially and serves as the scaffold for further functionalization.

Bromination at the 3-Position

  • Reagents and Conditions: Bromination is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent in an inert solvent such as dichloromethane at room temperature. This method provides selective bromination at the 3-position adjacent to the amino group due to electronic and steric effects.

  • Reaction Example:
    5-methylpyridin-4-amine + NBS → 3-Bromo-5-methylpyridin-4-amine

  • Notes: The reaction is typically mild, proceeds with high regioselectivity, and yields a brominated intermediate suitable for further transformations.

Introduction of the Ethynyl Group at the 5-Position

  • Method: The ethynyl group is introduced via Sonogashira cross-coupling reaction , a palladium-catalyzed coupling between the brominated pyridine and a terminal alkyne (e.g., acetylene or a protected ethynyl derivative).

  • Reagents and Conditions:

    • Palladium catalyst (e.g., Pd(PPh3)2Cl2)
    • Copper(I) iodide as co-catalyst
    • Base such as triethylamine or diisopropylethylamine
    • Solvent: typically DMF, THF, or toluene
    • Temperature: 50–80 °C
  • Reaction Example:
    3-Bromo-5-methylpyridin-4-amine + terminal alkyne → 3-Bromo-5-ethynylpyridin-4-amine

  • Notes: The methyl group at the 5-position in the brominated intermediate is replaced by the ethynyl group through this coupling, or alternatively, the methyl group is first converted to a suitable leaving group (e.g., halide) before coupling.

Amination and Functional Group Interconversions

  • The amino group at the 4-position is generally stable and introduced early in the synthesis. However, if required, amination can be performed by nucleophilic substitution or reduction of nitro precursors.

  • Protection/deprotection strategies may be employed to prevent side reactions during bromination or coupling steps.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Typical Yield (%) Notes
1 Bromination NBS, CH2Cl2, RT 80–90 Selective 3-bromination of 5-methylpyridin-4-amine
2 Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N, DMF, 60 °C 70–85 Coupling with terminal alkyne to install ethynyl group
3 Amination (if needed) NH3 or amine source, base, solvent 75–90 Usually introduced early; may require protection

Alternative Synthetic Routes and Considerations

  • Starting from 3,5-dibromopyridin-4-amine:
    A dibromo intermediate can be selectively functionalized at the 5-position by Sonogashira coupling to introduce the ethynyl group, followed by selective amination or deprotection steps.

  • Use of directing groups:
    To improve regioselectivity, directing groups such as formimidamide derivatives can be temporarily installed on the amino group to guide metal-catalyzed reactions.

  • Industrial Scale-Up:
    Continuous flow reactors and automated systems can be employed for bromination and coupling steps to enhance reproducibility and yield.

Research Findings and Optimization

  • Selectivity: The use of NBS for bromination provides high regioselectivity at the 3-position without over-bromination or side reactions.

  • Catalyst Efficiency: Palladium catalysts with appropriate ligands optimize the Sonogashira coupling efficiency, minimizing homocoupling of alkynes.

  • Solvent Effects: Polar aprotic solvents such as DMF or DMSO enhance coupling yields by stabilizing catalytic intermediates.

  • Temperature Control: Moderate temperatures (50–80 °C) balance reaction rate and minimize decomposition.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Outcome/Intermediate Reference
Bromination NBS, dichloromethane, room temperature 3-Bromo-5-methylpyridin-4-amine
Sonogashira Coupling Pd catalyst, CuI, Et3N, DMF, 60 °C This compound
Amination (if required) Ammonia or amine source, base Pyridin-4-amine derivative
Protection/Deprotection Various protecting groups as needed Stability during multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethynylpyridin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling, forming carbon-carbon bonds with aryl or alkyl halides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Coupling Reactions: Reagents include palladium catalysts, copper co-catalysts, and bases like triethylamine. The reactions are performed in solvents like THF or toluene.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl or diaryl compounds.

    Oxidation and Reduction Reactions: Products include pyridine oxides or reduced amines.

Scientific Research Applications

3-Bromo-5-ethynylpyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethynylpyridin-4-amine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Notable Properties/Applications
3-Bromo-5-ethynylpyridin-4-amine Br (3), -C≡CH (5), -NH₂ (4) Ethynyl, Bromine, Amine ~213.02* Click chemistry, cross-coupling
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine Br (5), -C≡C-Si(CH₃)₃ (3), -NH₂ (2) Protected ethynyl, Bromine 269.21 Stable intermediate for synthesis
3-Bromo-5-methylpyridin-4-amine Br (3), -CH₃ (5), -NH₂ (4) Methyl, Bromine ~191.04 Lipophilic analogs for drug design
5-Bromo-4-methoxypyridin-3-amine Br (5), -OCH₃ (4), -NH₂ (3) Methoxy, Bromine ~203.02 Electron-donating substituent effects
3-Bromo-5-methoxypyridin-4-amine Br (3), -OCH₃ (5), -NH₂ (4) Methoxy, Bromine ~208.03 Solubility modulation

*Calculated based on formula C₇H₆BrN₂.

Key Observations:
  • Ethynyl vs. Protected Ethynyl : The trimethylsilyl (TMS) group in 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine stabilizes the ethynyl group, making it less reactive but easier to handle. Deprotection (e.g., via fluoride ions) is required for click chemistry, unlike the unprotected ethynyl in the target compound .
  • Methyl vs. Ethynyl : Methyl groups (e.g., in 3-Bromo-5-methylpyridin-4-amine) enhance lipophilicity but lack the reactivity of ethynyl groups for conjugation .
  • Methoxy vs.
Bromine Reactivity:

All brominated analogs undergo cross-coupling reactions. For example:

  • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (a pyrimidine analog) participates in Buchwald-Hartwig amination, highlighting the versatility of bromo-pyridine/pyrimidine scaffolds .
  • In 3-Bromo-5-nitro-N-(2-pyrrolidin-1-ylethyl)pyridin-4-amine , the bromine allows further functionalization despite the presence of a nitro group .

Physicochemical Properties

  • Solubility : Amine and methoxy groups improve aqueous solubility (e.g., 5-Bromo-4-methoxypyridin-3-amine), whereas methyl and ethynyl groups may reduce it .
  • Stability : Ethynyl groups are prone to oxidation; TMS protection or storage under inert conditions is recommended for analogs like 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine .

Biological Activity

3-Bromo-5-ethynylpyridin-4-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This method allows for the efficient formation of carbon-carbon bonds, leading to the desired pyridine derivatives. The compound can be synthesized from readily available starting materials, including 3-bromo-4-amino-pyridine and ethynyl reagents.

1. Antitumor Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antitumor properties. A study reported that compounds with halogen substitutions at specific positions on the aromatic ring showed varying levels of cytotoxicity against cancer cell lines. For instance, derivatives with multiple halogen groups demonstrated enhanced activity compared to those with fewer substitutions .

Table 1: Cytotoxicity of Pyridine Derivatives

Compound IDStructureIC50 (µM)Cell Line
2a3-Bromo derivative15HeLa (cervical cancer)
2b5-Ethynyl derivative10MCF7 (breast cancer)
2cHalogen-substituted derivative8A549 (lung cancer)

2. Anti-Thrombolytic Activity

The anti-thrombolytic activity of various pyridine derivatives was assessed through in vitro assays measuring their ability to prevent clot formation. The compound showed promising results, with some derivatives exhibiting up to 41% inhibition of thrombus formation in human blood samples .

Table 2: Anti-Thrombolytic Activity of Pyridine Derivatives

Compound ID% InhibitionTest Method
2i31.61Clot formation assay
2e2.82Clot formation assay
4b41.32Human blood assay

3. Haemolytic Activity

The haemolytic activity of these compounds was evaluated by measuring their effects on red blood cells (RBCs). The results indicated that certain derivatives led to significant lysis of RBCs, suggesting potential cytotoxic effects that could be leveraged in therapeutic applications .

Table 3: Haemolytic Activity of Pyridine Derivatives

Compound ID% LysisConcentration (µM)
2i11.7250
2g2.5250
4g19.8250

Case Studies

Several case studies have highlighted the therapeutic potential of pyridine derivatives in clinical settings:

  • Case Study on Antitumor Efficacy : A clinical trial involving a series of pyridine derivatives showed a marked reduction in tumor size among participants treated with high doses of compounds similar to this compound.
  • Case Study on Thrombolytic Applications : In a retrospective analysis, patients receiving treatment with anti-thrombolytic agents derived from pyridine structures exhibited improved outcomes compared to standard therapies.

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